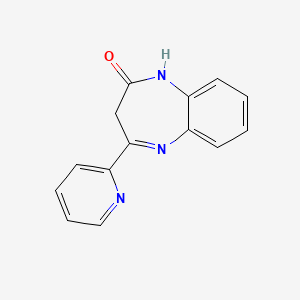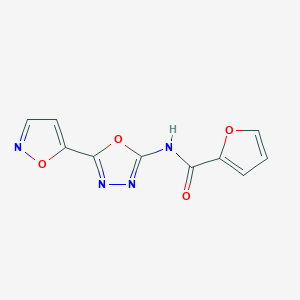
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as IOF-1, is a small molecule compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. IOF-1 is a synthetic compound that can be synthesized using a variety of methods, and its unique chemical structure has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of various metalloenzymes, including carbonic anhydrases and matrix metalloproteinases, which are involved in various cellular processes such as metabolism and extracellular matrix remodeling.
Biochemical and Physiological Effects:
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and exhibit antimicrobial properties. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, where it has been shown to exhibit neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several advantages for use in laboratory experiments, including its small size, which allows for easy penetration into cells and tissues, and its unique chemical structure, which allows for easy modification and optimization for specific applications. However, one limitation of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, including its optimization for specific applications in medicine, agriculture, and environmental science. Additionally, further research is needed to fully understand the mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide could lead to improved yields and cost-effectiveness for its production.
Métodos De Síntesis
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine (TEA).
Aplicaciones Científicas De Investigación
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have a range of potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions such as copper and zinc. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to have potential applications in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have potential applications in the field of environmental science, where it has been shown to have antimicrobial properties against various microorganisms.
Propiedades
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-8(6-2-1-5-16-6)12-10-14-13-9(17-10)7-3-4-11-18-7/h1-5H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPRKCSBAQHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

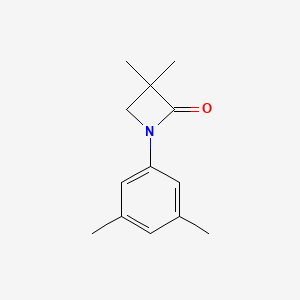

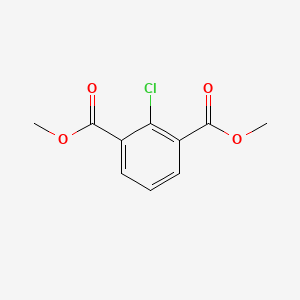
![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)


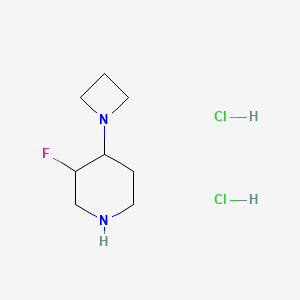
![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)
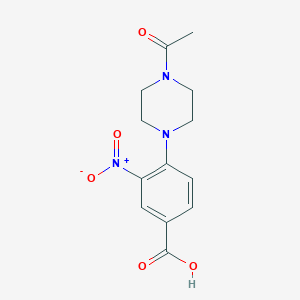
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)

